molecular formula C72H131N7O9S3 B061807 Iminoctadine Albesilate CAS No. 169202-06-6

Iminoctadine Albesilate

Cat. No.: B061807
CAS No.: 169202-06-6
M. Wt: 1335.1 g/mol
InChI Key: RSMZOWHDSMOOTO-UHFFFAOYSA-N
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Description

2-[8-[8-(Diaminomethylideneamino)octylamino]octyl]guanidine;4-dodecylbenzenesulfonic acid is a complex organic compound with a molecular formula of C72H131N7O9S3 and a molecular weight of 1335.1 g/mol . It is known for its unique structure, which includes both guanidine and sulfonic acid functional groups, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

The synthesis of 2-[8-[8-(Diaminomethylideneamino)octylamino]octyl]guanidine;4-dodecylbenzenesulfonic acid involves multiple steps. The primary synthetic route includes the reaction of octylamine with guanidine to form the intermediate compound, which is then reacted with dodecylbenzenesulfonic acid under controlled conditions to yield the final product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

2-[8-[8-(Diaminomethylideneamino)octylamino]octyl]guanidine;4-dodecylbenzenesulfonic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or ethanol, and specific temperatures and pressures to facilitate the desired reaction. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[8-[8-(Diaminomethylideneamino)octylamino]octyl]guanidine;4-dodecylbenzenesulfonic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[8-[8-(Diaminomethylideneamino)octylamino]octyl]guanidine;4-dodecylbenzenesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with target molecules, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 2-[8-[8-(Diaminomethylideneamino)octylamino]octyl]guanidine;4-dodecylbenzenesulfonic acid include:

The uniqueness of 2-[8-[8-(Diaminomethylideneamino)octylamino]octyl]guanidine;4-dodecylbenzenesulfonic acid lies in its specific combination of functional groups and its versatile applications in various fields.

Properties

IUPAC Name

2-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine;4-dodecylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H41N7.3C18H30O3S/c19-17(20)24-15-11-7-3-1-5-9-13-23-14-10-6-2-4-8-12-16-25-18(21)22;3*1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21/h23H,1-16H2,(H4,19,20,24)(H4,21,22,25);3*13-16H,2-12H2,1H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMZOWHDSMOOTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.C(CCCCN=C(N)N)CCCNCCCCCCCCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H131N7O9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1335.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169202-06-6
Record name Iminoctadine Albesilate
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